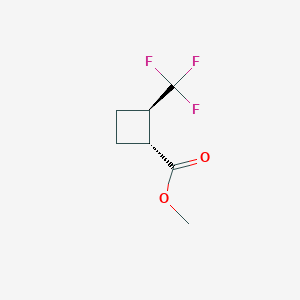

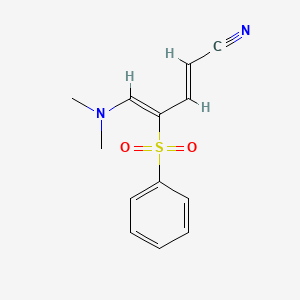

![molecular formula C11H11N3O2 B2810230 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid CAS No. 1354962-77-8](/img/structure/B2810230.png)

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are a family of five-membered nitrogen-containing heterocycles widely employed in organic synthesis . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “this compound” is not available in the retrieved information.Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives highlights its value as a building block for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of DCNP facilitates mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating the potential for more transformations involving this molecule in the future (Gomaa & Ali, 2020).

Plant Metabolism Effects

Research on amino derivatives of benzoic acid, similar to the core structure of interest, has explored their effects on the respiration of starved and sucrose-fed etiolated barley leaves. This study contributes to understanding how such compounds can influence plant growth and metabolism, demonstrating the broader implications of benzoic acid derivatives in biological systems (Nagutb, 1964).

Cytochrome P450 Isoform Inhibition

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity of such inhibitors is essential for predicting drug-drug interactions, highlighting the importance of understanding the interactions between specific compounds and CYP isoforms in human liver microsomes (Khojasteh et al., 2011).

Nitisinone Degradation and By-Products

The stability and degradation pathways of nitisinone (NTBC), a synthetic compound, were explored using LC-MS/MS, identifying major degradation products and contributing to a better understanding of its properties. This research is crucial for evaluating the risks and benefits of NTBC's medical application, providing insights into how related compounds might behave under various conditions (Barchańska et al., 2019).

Anticancer Agent Development

The Knoevenagel condensation reaction has been utilized to generate biologically interesting molecules, including those with potential anticancer activity. This review underscores the efficiency of the Knoevenagel condensation in generating pharmacologically interesting molecules, predominantly towards cancer, highlighting the significance of structural functionalities in drug discovery (Tokala et al., 2022).

Future Directions

Given the broad range of chemical and biological properties of pyrazole derivatives, they continue to be an area of interest for the development of new drugs . Future research could focus on exploring the specific properties and potential applications of “3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid”.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some pyrazole derivatives have been found to exhibit antileishmanial activity by interacting with Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway .

Biochemical Pathways

For example, imidazole derivatives have been reported to affect various pathways related to their broad range of biological activities .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels .

properties

IUPAC Name |

3-[(1-methylpyrazol-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-3-8(5-9)11(15)16/h2-7,13H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRNVQSPHLGFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

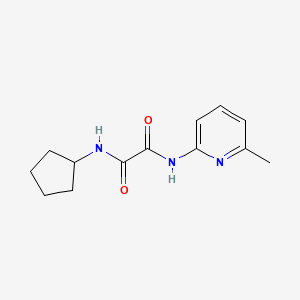

![(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2810150.png)

![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)

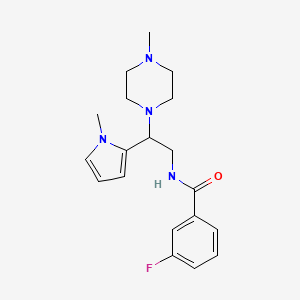

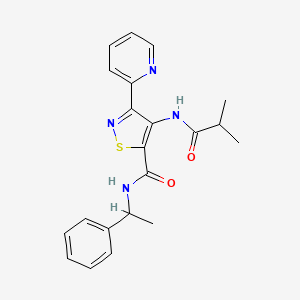

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)

![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)

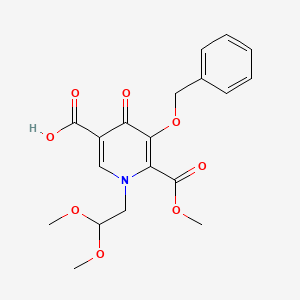

![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)

![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)